(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide (4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19986463
InChI: InChI=1S/C24H26ClNO6/c1-13(6-10-20(27)26-15-7-9-19(30-3)18(25)11-15)5-8-16-22(28)21-17(12-32-24(21)29)14(2)23(16)31-4/h5,7,9,11,28H,6,8,10,12H2,1-4H3,(H,26,27)/b13-5+
SMILES:
Molecular Formula: C24H26ClNO6
Molecular Weight: 459.9 g/mol

(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC19986463

Molecular Formula: C24H26ClNO6

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide -

Specification

Molecular Formula C24H26ClNO6
Molecular Weight 459.9 g/mol
IUPAC Name (E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide
Standard InChI InChI=1S/C24H26ClNO6/c1-13(6-10-20(27)26-15-7-9-19(30-3)18(25)11-15)5-8-16-22(28)21-17(12-32-24(21)29)14(2)23(16)31-4/h5,7,9,11,28H,6,8,10,12H2,1-4H3,(H,26,27)/b13-5+
Standard InChI Key ISZRLZAFPJAWIA-WLRTZDKTSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O

Introduction

Molecular Architecture and Structural Features

Core Structure and Substituent Analysis

The compound’s backbone consists of a 2-benzofuran moiety substituted at the 5-position with a hex-4-enamide chain and at the 7-position with a methyl group . The benzofuran core is further functionalized with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 6-positions, respectively, and a ketone (=O) at the 3-position . The enamide side chain features an (E)-configured double bond (C4=C5), a methyl branch at C4, and an N-linked 3-chloro-4-methoxyphenyl group .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₆ClNO₆
Molecular Weight459.9 g/mol
IUPAC Name(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O
InChIKeyISZRLZAFPJAWIA-WLRTZDKTSA-N

The (E)-configuration of the double bond is critical for maintaining planarity in the enamide chain, which may influence intermolecular interactions in biological systems .

Spectroscopic Characteristics

While experimental spectroscopic data (NMR, IR) for this specific compound is unavailable in the provided sources, analogous benzofuran derivatives exhibit:

  • ¹H NMR: Resonances for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and enamide NH (δ 8.1–8.3 ppm) .

  • IR: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The molecule can be dissected into three key fragments:

  • Benzofuran Core: Likely synthesized via cyclization of a phenolic precursor under acidic conditions.

  • Enamide Side Chain: Constructed through a Michael addition or Heck coupling to install the (E)-double bond .

  • 3-Chloro-4-Methoxyphenyl Amine: Prepared via nitration, reduction, and chlorination of 4-methoxyaniline .

Proposed Synthetic Route

  • Benzofuran Formation:

    • Condensation of 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with a dienophile to form the bicyclic structure .

  • Side Chain Elaboration:

    • Coupling the benzofuran intermediate with 4-methylhex-4-enoyl chloride via Steglich esterification .

  • Amide Bond Formation:

    • Reaction with 3-chloro-4-methoxyaniline using HATU or EDC/NHS coupling agents .

Critical Challenges:

  • Stereoselective control of the (E)-double bond during enamide synthesis .

  • Protection/deprotection of hydroxyl and ketone groups to prevent side reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Predicted to be ~3.2 (moderate lipophilicity due to methoxy and chloro substituents) .

  • Aqueous Solubility: <10 µg/mL (limited by aromatic rings and methyl groups) .

Stability Profile

  • pH Stability: Susceptible to hydrolysis at extreme pH due to the enamide bond.

  • Thermal Stability: Decomposition above 200°C, as inferred from analogs .

Biological Activity and Hypothetical Applications

ParameterValue (Predicted)Basis
CSNK2A IC₅₀~50 nMStructural analogy
PIM3 Selectivity30-foldSimilar to 6c
Cell PermeabilityModerate (Caco-2 Papp >200 nm/s)logP-driven

Antiviral Activity

CSNK2A inhibitors demonstrate efficacy against viral replication (e.g., SARS-CoV-2) . The compound’s ability to disrupt host kinase signaling could hypothetically impede viral proliferation.

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